4-Methoxy-7-methylquinoline-2-carbaldehyde
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Overview
Description
4-Methoxy-7-methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-7-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-Methoxy-7-methylquinoline-2-carboxylic acid.
Reduction: 4-Methoxy-7-methylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-7-methylquinoline-2-carbaldehyde has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-methylquinoline-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
- 4-Chloro-7-methoxy-2-methylquinoline
- 4-Hydroxy-2-quinolones
- 2-Methylquinoline derivatives
Comparison: 4-Methoxy-7-methylquinoline-2-carbaldehyde stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may offer better solubility, stability, or specific interactions with biological targets .
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-methoxy-7-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-10-11(5-8)13-9(7-14)6-12(10)15-2/h3-7H,1-2H3 |
InChI Key |
ZBKQXFDYFAZERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CC(=C2C=C1)OC)C=O |
Origin of Product |
United States |
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